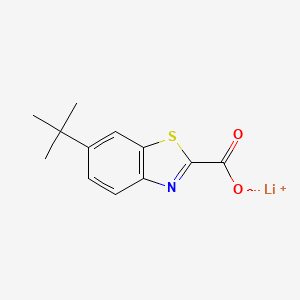

Lithium;6-tert-butyl-1,3-benzothiazole-2-carboxylate

Description

Lithium 6-tert-butyl-1,3-benzothiazole-2-carboxylate is a lithium salt derived from the 6-tert-butyl-substituted benzothiazole-2-carboxylic acid. The benzothiazole core comprises a fused benzene and thiazole ring system, with a carboxylate group at position 2 and a bulky tert-butyl substituent at position 6. However, discrepancies exist in available lists a molecular formula of C10H5F3O2S, which conflicts with the expected formula (C11H12LiNO2S) for a 6-tert-butyl derivative, suggesting possible misreporting or confusion with a trifluoromethyl-substituted analog .

Properties

IUPAC Name |

lithium;6-tert-butyl-1,3-benzothiazole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2S.Li/c1-12(2,3)7-4-5-8-9(6-7)16-10(13-8)11(14)15;/h4-6H,1-3H3,(H,14,15);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBJZGPZZVCVKDV-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC(C)(C)C1=CC2=C(C=C1)N=C(S2)C(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12LiNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2413868-74-1 | |

| Record name | lithium 6-tert-butyl-1,3-benzothiazole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;6-tert-butyl-1,3-benzothiazole-2-carboxylate typically involves the reaction of 6-tert-butyl-1,3-benzothiazole-2-carboxylic acid with a lithium base. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction .

Industrial Production Methods

it is likely that similar synthetic routes are scaled up for industrial purposes, with additional steps for purification and quality control to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Lithium;6-tert-butyl-1,3-benzothiazole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the lithium ion is replaced by other cations.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

Chemical Applications

Reagent in Organic Synthesis

Lithium;6-tert-butyl-1,3-benzothiazole-2-carboxylate serves as an important reagent in organic synthesis. It is utilized for the preparation of various benzothiazole derivatives through multiple synthetic pathways such as:

- Knoevenagel Condensation

- Biginelli Reaction

- Molecular Hybridization Techniques

These methods facilitate the generation of compounds with potential biological activities, particularly in the context of antimicrobial and antifungal properties .

Table 1: Synthetic Pathways for Benzothiazole Derivatives

| Synthetic Method | Description |

|---|---|

| Knoevenagel Condensation | Reaction involving aldehydes and active methylene compounds. |

| Biginelli Reaction | Multicomponent reaction yielding dihydropyrimidinones. |

| Microwave Irradiation | Accelerates reactions by providing uniform heating. |

Biological Applications

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. Studies have shown its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Acinetobacter baumannii and Pseudomonas aeruginosa, which are noted for their resistance to conventional antibiotics .

Mechanism of Action

The compound's mechanism involves inhibition of critical enzymes necessary for bacterial growth and replication, making it a candidate for further development in antibiotic therapies.

Case Study: Antimicrobial Efficacy

A study evaluated the efficacy of this compound against M. tuberculosis, demonstrating moderate to good anti-tubercular activity compared to standard reference drugs .

Medical Applications

Therapeutic Potential

Ongoing research is exploring the therapeutic potential of this compound in treating diseases associated with bacterial infections. The compound's ability to modulate neurotransmitter signaling pathways suggests potential applications in neuropharmacology .

Table 2: Therapeutic Applications and Research Findings

| Application Area | Findings |

|---|---|

| Antimicrobial | Effective against resistant bacterial strains. |

| Neuropharmacology | Modulates neurotransmitter activity. |

Industrial Applications

Catalyst in Industrial Processes

In industrial settings, this compound is employed as a catalyst in various chemical reactions, enhancing the efficiency and selectivity of processes such as polymerization and material synthesis .

Material Development

The compound's unique chemical properties allow it to be used in developing new materials with enhanced performance characteristics, particularly in coatings and plastics .

Mechanism of Action

The mechanism of action of lithium;6-tert-butyl-1,3-benzothiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural features, physicochemical properties, and applications of lithium 6-tert-butyl-1,3-benzothiazole-2-carboxylate with analogous benzothiazole carboxylates:

*Note: Molecular formula discrepancy suggests possible misassignment in .

Key Comparative Insights:

Trifluoromethyl (CF3) in the analog () increases electronegativity and lipophilicity, making it suitable for bioactive molecule design . Bromo substituents () enable functionalization via cross-coupling reactions, a feature absent in the tert-butyl derivative .

Counterion Influence :

- Lithium salts () may exhibit higher solubility in polar solvents compared to sodium salts (), which are more hygroscopic .

- Ethyl esters () serve as hydrolyzable prodrugs or intermediates, contrasting with the ionic nature of carboxylate salts .

Applications :

- Carboxylate derivatives of benzothiazoles are explored as metallo-β-lactamase inhibitors (e.g., imidazole-2-carboxylates in ), though direct data on the target compound is lacking .

- Lithium-based compounds are pivotal in battery materials (), but the tert-butyl derivative’s electrochemical behavior remains unstudied .

Structural and Electronic Considerations

highlights that isovalency (similar valence electrons) and structural geometry dictate chemical behavior. While the target compound shares a benzothiazole-carboxylate backbone with analogs, its tert-butyl group disrupts electronic conjugation compared to electron-withdrawing groups (e.g., CF3 in ). This steric hindrance may reduce binding efficiency in enzyme inhibition but improve stability in high-temperature applications .

Biological Activity

Lithium;6-tert-butyl-1,3-benzothiazole-2-carboxylate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the reaction of 6-tert-butyl-1,3-benzothiazole-2-carboxylic acid with a lithium base in an organic solvent such as tetrahydrofuran (THF) under inert conditions. This method ensures high purity and yield of the compound for subsequent biological evaluations .

Biological Activities

Antimicrobial Properties

this compound has demonstrated significant antimicrobial and antifungal properties. Studies indicate that it exhibits inhibitory effects against various bacterial strains and fungi, making it a potential candidate for developing new antimicrobial agents .

Anticancer Activity

Recent research has shown that derivatives of benzothiazole compounds, including this compound, possess anticancer properties. In vitro studies have indicated selective cytotoxicity against tumorigenic cell lines while sparing normal cells. For instance, certain derivatives have shown effective inhibition against breast and gastric cancer cell lines .

The biological activity of this compound is attributed to its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes involved in critical biochemical pathways. For example, it has been implicated in inhibiting 17β-HSD10 activity, which is relevant in Alzheimer's disease pathology .

Case Studies

-

Antimicrobial Efficacy

A study evaluated the minimal inhibitory concentration (MIC) of various benzothiazole derivatives against common pathogens. This compound showed an MIC of 50 μg/mL against tested organisms, indicating potent antimicrobial activity . -

Cytotoxicity Against Cancer Cells

In a comparative study involving several benzothiazole derivatives, this compound demonstrated significant cytotoxic effects on human cancer cell lines such as MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer), with IC50 values indicating strong potential for therapeutic applications .

Comparative Analysis

| Compound | Antimicrobial Activity | Anticancer Activity | MIC/IC50 Values |

|---|---|---|---|

| This compound | High | High | MIC: 50 μg/mL / IC50: Variable |

| Lithium 6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylate | Moderate | Moderate | Not specified |

| Lithium 6-tert-butyl-1,3-benzothiazole-2-sulfonate | Low | Low | Not specified |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing lithium 6-tert-butyl-1,3-benzothiazole-2-carboxylate?

- Methodological Answer : The synthesis typically involves three steps: (1) Nucleophilic substitution at the 6-position of the benzothiazole core using tert-butyl groups under basic conditions (e.g., NaH/DMF) ; (2) Carboxylation at the 2-position via hydrolysis of a methyl ester intermediate (e.g., using LiOH in THF/water) ; and (3) Cation exchange with lithium salts (e.g., LiCl in anhydrous ethanol). Key reagents include tert-butyl halides, methyl 1,3-benzothiazole-2-carboxylate derivatives, and lithium hydroxide .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR confirm substitution patterns (e.g., tert-butyl group at C6: δ ~1.4 ppm for -C(CH)) .

- FT-IR : Carboxylate stretching vibrations (~1600-1650 cm) distinguish the lithium salt from ester precursors .

- X-ray crystallography : Resolves ambiguities in regiochemistry, as seen in analogous benzothiazole structures .

Q. How does the tert-butyl group influence reactivity in substitution reactions?

- Methodological Answer : The bulky tert-butyl group at C6 sterically hinders electrophilic substitution at adjacent positions but stabilizes intermediates via hyperconjugation. For example, bromination at C4 requires elevated temperatures (80°C) and Lewis acids like FeBr .

Advanced Research Questions

Q. How can reaction yields be optimized for lithium salt formation from carboxylate precursors?

- Methodological Answer :

- Solvent choice : Anhydrous ethanol or THF minimizes side reactions (e.g., esterification) .

- Cation exchange : Use excess LiCl (2.5 equiv.) and reflux for 12 hours to ensure complete conversion .

- Monitoring : Track reaction progress via conductivity measurements or ion chromatography .

Q. How to resolve contradictions between computational and experimental data on electronic properties?

- Methodological Answer :

- DFT calculations : Compare HOMO-LUMO gaps with UV-Vis spectra (e.g., discrepancies may arise from solvation effects not modeled computationally) .

- XPS validation : Confirm charge distribution at the carboxylate oxygen atoms, which may differ from Mulliken charges .

Q. What strategies are effective for designing derivatives with enhanced bioactivity?

- Methodological Answer :

- Coordination complexes : Replace lithium with transition metals (e.g., Cu) to exploit ligand properties, as demonstrated in benzothiazole-copper polymers .

- Functional group interconversion : Convert the carboxylate to amides via EDCI/HOBt coupling, retaining the benzothiazole scaffold’s π-stacking ability .

Q. What analytical methods detect environmental degradation byproducts of this compound?

- Methodological Answer :

- LC-MS/MS : Quantifies trace metabolites (e.g., 6-tert-butyl-1,3-benzothiazole) using a C18 column and negative ionization mode .

- Solid-phase extraction (SPE) : Isolate polar degradation products with hydrophilic-lipophilic balance (HLB) cartridges .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.